![molecular formula C19H18ClN3O B2640470 2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide CAS No. 1421489-52-2](/img/structure/B2640470.png)
2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide
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Overview
Description
“2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs . This compound is available from suppliers for scientific research .
Synthesis Analysis
The synthesis of imidazole-containing compounds has seen recent advances, with a focus on the bonds constructed during the formation of the imidazole . A condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives has been used to synthesize similar compounds .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical reactions. They are key components to functional molecules used in a variety of everyday applications . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .Scientific Research Applications
Anticancer Activity
Benzimidazole derivatives have garnered significant attention due to their potential as anticancer agents. Research has shown that modifications to the benzimidazole scaffold can enhance bioactivity. In the case of our compound, the presence of a methyl group at the 5 (or 6)-position on the benzimidazole ring contributes to its anticancer activity. Additionally, electron-donating groups (such as OH, OMe, –NMe₂, and –O–CH₂–C₆H₅) enhance its effectiveness against cancer cell lines (e.g., A549, MDA-MB-231, and PC3). Notably, compounds 2f and 2g exhibit significant anticancer activity .
Antitumor Properties
Novel quinoline derivatives containing the 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline moiety have been synthesized and evaluated as antitumor agents. Some of these compounds demonstrate moderate to high inhibitory activities against tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 .
Hydromethylation Catalyst
The compound’s structure also allows for catalytic protodeboronation of pinacol boronic esters, leading to formal anti-Markovnikov alkene hydromethylation. This transformation is valuable and previously unknown. It has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Imidazole Synthesis
Imidazoles play a crucial role in various functional molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted their importance. Researchers focus on constructing specific bonds during imidazole formation, making this field relevant for drug development and other applications .
Antitumor Evaluation
A related compound, 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole, has been synthesized and evaluated for antitumor activity against HeLa cancer cell lines. The evaluation was conducted using MTT assays .
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Some imidazole derivatives have been shown to exhibit antioxidant potential .
properties
IUPAC Name |
2-chloro-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-17-10-5-4-9-16(17)19(24)22-11-6-13-23-14-12-21-18(23)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMRMNBUDFBMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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